molecular formula C9H13NO B12933522 3-(2-Methoxyethyl)aniline

3-(2-Methoxyethyl)aniline

Cat. No.: B12933522
M. Wt: 151.21 g/mol
InChI Key: GQFRUIZUDUBMLG-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)aniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the aniline ring is substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)aniline typically involves the reaction of aniline with 2-methoxyethanol in the presence of a catalyst. One common method is the nucleophilic substitution reaction where aniline reacts with 2-methoxyethanol under acidic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts such as sulfuric acid or hydrochloric acid are used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(2-Methoxyethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: this compound is used in the production of stabilizers for nitrocellulose-based propellants and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)-p-nitroaniline (MENA)
  • N-(2-Acetoxyethyl)-p-nitroaniline (ANA)

Comparison: 3-(2-Methoxyethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to MENA and ANA, it has different reactivity and stability profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(2-methoxyethyl)aniline

InChI

InChI=1S/C9H13NO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6,10H2,1H3

InChI Key

GQFRUIZUDUBMLG-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=CC=C1)N

Origin of Product

United States

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